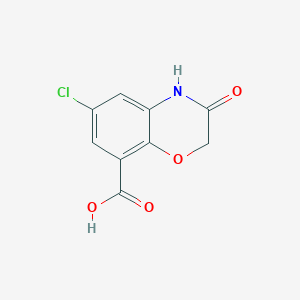

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-4-1-5(9(13)14)8-6(2-4)11-7(12)3-15-8/h1-2H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIMCPSGEWFLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=CC(=C2O1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563346 | |

| Record name | 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-45-9 | |

| Record name | 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to different hydroxylated derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazine derivatives, hydroxylated compounds, and other functionalized benzoxazines, which can have different properties and applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazine compounds exhibit antimicrobial properties. For instance, studies show that related compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The structural features of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid contribute to its potential as a scaffold for developing new antibiotics.

Cancer Research

Benzoxazine derivatives have been investigated for their anticancer activities. Some studies suggest that modifications to the benzoxazine structure can enhance cytotoxicity against various cancer cell lines . The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics.

Agricultural Applications

Herbicidal Properties

The compound has shown promise as a herbicide. Its structural analogs have been tested for their ability to inhibit plant growth, making them candidates for developing new herbicides . The mechanism of action typically involves disrupting essential metabolic pathways in plants.

Pesticide Development

Similar to its herbicidal applications, 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid may serve as a lead compound in the synthesis of new pesticides. Research indicates that derivatives can exhibit insecticidal properties against common agricultural pests .

Materials Science

Polymer Chemistry

In materials science, benzoxazines are utilized in the development of thermosetting polymers. The unique chemical structure of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid allows it to act as a curing agent or additive in resin formulations . These polymers are noted for their thermal stability and mechanical properties.

Nanotechnology Applications

Recent advancements have explored the use of benzoxazines in nanocomposite materials. The incorporation of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid into nanostructures can enhance their functional properties, particularly in electronics and photonics .

Data Tables

| Application Area | Potential Uses | References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | |

| Anticancer drugs | ||

| Agriculture | Herbicides | |

| Pesticides | ||

| Materials Science | Thermosetting polymers | |

| Nanocomposites |

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that a related benzoxazine compound exhibited significant inhibition against Escherichia coli with an IC50 value of 15 µg/mL. This highlights the potential for developing new antibacterial agents based on the benzoxazine scaffold .

- Herbicidal Activity Evaluation : In agricultural research, a series of benzoxazine derivatives were tested for herbicidal activity on Amaranthus retroflexus. Results indicated that certain modifications increased efficacy by over 50% compared to traditional herbicides .

- Polymer Development Research : A recent study focused on synthesizing thermosetting polymers using benzoxazines as curing agents. The resulting materials exhibited superior thermal stability and mechanical strength compared to conventional epoxy resins .

Mechanism of Action

The mechanism of action of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The pathways involved often include the disruption of cellular processes essential for the survival and proliferation of target cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Position and Functional Groups

6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic Acid (CAS 123040-79-9)

- Molecular Formula: C₁₀H₈ClNO₄

- Molecular Weight : 241.63 g/mol .

- Key Differences : A methyl group at position 4 replaces the hydrogen atom in the parent compound.

- Impact: The methyl group increases lipophilicity (logP ~1.8 vs. Enhanced steric hindrance may reduce susceptibility to metabolic oxidation at position 3. Synthesis involves sodium hydroxide and ethanol-mediated hydrolysis of the methyl ester precursor, yielding 91% efficiency .

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid (sc-351335)

- Molecular Formula: C₉H₆ClNO₄ (same as parent compound).

- Key Differences : Carboxylic acid group at position 7 instead of 7.

- Impact :

Methyl Ester Derivative (CAS 123040-75-5)

Physicochemical Properties

| Compound | CAS No. | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Parent Compound | 123040-45-9 | 227.601 | ~1.5 | 2 | 4 |

| 4-Methyl Derivative | 123040-79-9 | 241.63 | ~1.8 | 2 | 4 |

| 7-Carboxylic Acid Isomer | sc-351335 | 227.601 | ~1.5 | 2 | 4 |

| Methyl Ester | 123040-75-5 | 241.63 | ~2.2 | 1 | 4 |

Biological Activity

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- IUPAC Name : 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

- Molecular Formula : C11H10ClNO4

- Molecular Weight : 259.67 g/mol

- CAS Number : 141761-83-3

The biological activity of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is attributed to several mechanisms:

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in various cancer cell lines through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .

- Anti-inflammatory Effects : The compound has shown significant inhibitory effects on the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages. This suggests its potential as an anti-inflammatory agent .

- Antioxidant Activity : The presence of electron-rich aromatic systems in its structure may contribute to antioxidant properties, which can mitigate oxidative stress in cells .

In vitro Studies

Case Studies

- Breast Cancer Study : In a study involving MCF-7 cells, treatment with 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid resulted in a significant decrease in cell viability and increased markers for apoptosis. The IC50 value was determined to be approximately 10 µM, indicating potent cytotoxicity against these cancer cells .

- Inflammation Model : A model using LPS-stimulated macrophages demonstrated that the compound effectively reduced the release of inflammatory mediators such as TNF-alpha and IL-6 by over 60%, suggesting its utility in managing inflammatory conditions .

Q & A

Q. What are the key structural features and nomenclature considerations for this compound?

The compound contains a benzoxazine core with a chlorine substituent at position 6, a ketone at position 3, and a carboxylic acid group at position 7. The numbering follows IUPAC rules for bicyclic systems, with the benzoxazine ring system prioritized. The InChI code (1S/C10H8ClNO4/c1-12-7-3-5(11)2-6(10(14)15)9(7)16-4-8(12)13/h2-3H,4H2,1H3,(H,14,15)) provides precise stereochemical and connectivity details . Synonyms include variations in hyphenation and substituent order, requiring careful verification in literature searches.

Q. What synthetic routes are commonly employed for benzoxazine carboxylic acid derivatives?

Lactamization of 8-amino-7-substituted precursors under acidic conditions (e.g., polyphosphoric acid catalysis) is a standard method for benzoxazine ring formation . For this compound, chlorination at position 6 and carboxylation at position 8 likely involve Friedel-Crafts acylation or directed ortho-metalation strategies, followed by oxidation .

Q. How can purity and structural integrity be validated for this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring saturation, while infrared (IR) spectroscopy identifies the ketone (C=O ~1700 cm⁻¹) and carboxylic acid (O-H ~2500-3000 cm⁻¹) groups .

Advanced Research Questions

Q. What mechanistic insights exist for the lactamization step in benzoxazine synthesis?

The lactamization of 8-amino precursors involves intramolecular cyclization via nucleophilic attack of the amine on a carbonyl group, facilitated by protonation of the carbonyl oxygen. Computational studies (DFT) suggest that electron-withdrawing substituents (e.g., Cl at position 6) accelerate this step by increasing electrophilicity at the reaction center .

Q. How do steric and electronic effects influence the reactivity of the carboxylic acid group?

The carboxylic acid at position 8 participates in hydrogen bonding and salt formation, critical for crystallinity and solubility. Steric hindrance from the adjacent chlorine substituent may reduce esterification efficiency, necessitating activated reagents like DCC (dicyclohexylcarbodiimide) for derivatization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Yields for similar benzoxazine derivatives vary widely (30–85%) depending on reaction conditions. For example, elevated temperatures (>100°C) improve cyclization but may degrade acid-sensitive intermediates. Optimization via Design of Experiments (DoE) can identify robust conditions, balancing temperature, catalyst loading, and solvent polarity .

Q. What computational tools are suitable for predicting biological activity or binding interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets like GABA receptors, leveraging the compound’s structural similarity to benzodiazepine analogs . QSAR models may predict pharmacokinetic properties based on logP (calculated ~1.2) and polar surface area (~85 Ų) .

Methodological Considerations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for lactamization .

- Analytical Cross-Validation : Combine LC-MS with NMR to distinguish regioisomers (e.g., chlorine at position 6 vs. 8) .

- Data Reconciliation : Address discrepancies in melting points or spectral data by comparing with certified reference standards (e.g., LGC or Pharmacopeial guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.